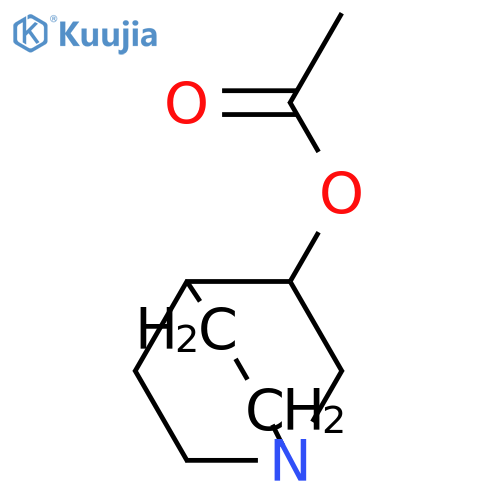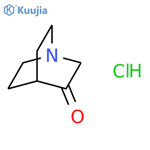Synthesis and evaluation of new imaging agent for central nicotinic acetylcholine receptor α7 subtype
,
Nuclear Medicine and Biology,
2010,
37(3),
347-355


